Welcome to the BenchChem Online Store!
molecular formula C6H7NO2S B1390205 2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde CAS No. 854754-21-5

2-(Methoxymethyl)-1,3-thiazole-4-carbaldehyde

Cat. No. B1390205
M. Wt: 157.19 g/mol
InChI Key: JCCXHAVNJUBOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07834043B2

Procedure details

A solution containing the product from Example 6C (7.4 g, 36.8 mmol) in dichloromethane (40 mL) was treated with DIBAL (73.6 mL, 1 M in dichloromethane) dropwise at −78° C. over 2 hours, stirred at −78° C. for 2 hours, treated with acetic acid (10 mL) at −78° C. and warmed to 25° C. A 10% solution of aqueous sodium potassium tartrate was added and the mixture was stirred vigorously for 1 hour. The reaction mixture was partitioned between chloroform and water. The organic phase was washed with brine, dried over MgSO4, filtered and concentrated. The residue was chromatographed on silica gel eluting with 0-100% ethyl acetate/dichloromethane to give the title compound (5.78 g, 71% yield).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
73.6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([C:9](OCC)=[O:10])[N:8]=1.CC(C[AlH]CC(C)C)C.C(O)(=O)C.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>ClCCl>[CH3:1][O:2][CH2:3][C:4]1[S:5][CH:6]=[C:7]([CH:9]=[O:10])[N:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
COCC=1SC=C(N1)C(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
73.6 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 25° C
STIRRING
Type
STIRRING
Details
the mixture was stirred vigorously for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between chloroform and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 0-100% ethyl acetate/dichloromethane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCC=1SC=C(N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.78 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.